4-bromo-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2-chlorobenzylamine under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of a catalyst, such as acetic acid, to facilitate the formation of the imine bond . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
4-bromo-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the bromine or chlorine positions.
Scientific Research Applications
4-bromo-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The pathways involved in its mechanism of action may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
4-bromo-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol can be compared with similar compounds such as:
4-bromo-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol: This compound has a similar structure but with a fluorine atom instead of chlorine, which may result in different reactivity and biological activity.
4-bromo-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol: The presence of a methyl group instead of chlorine can affect the compound’s steric and electronic properties, leading to variations in its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its overall properties and applications.
Properties
IUPAC Name |
4-bromo-2-[(2-chlorophenyl)methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,9,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTHFQPGDKDTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(C=CC(=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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